
2-Fluoro-3-formyl-6-methylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-3-formyl-6-methylbenzoic acid is an aromatic compound with a fluorine atom, a formyl group, and a methyl group attached to a benzoic acid core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-formyl-6-methylbenzoic acid can be achieved through several methods. One common approach involves the nucleophilic fluorination of 1-arylbenziodoxolones using fluoride salts in polar aprotic solvents . This method has been shown to be efficient, especially when using 5-nitro-substituted benziodoxole as a precursor, yielding high amounts of the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale nucleophilic substitution reactions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The choice of solvents, temperature control, and purification methods are crucial factors in optimizing industrial synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-Fluoro-3-formyl-6-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can replace the fluorine atom under appropriate conditions.
Major Products
Oxidation: 2-Fluoro-3-carboxy-6-methylbenzoic acid.
Reduction: 2-Fluoro-3-hydroxymethyl-6-methylbenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Fluoro-3-formyl-6-methylbenzoic acid has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Fluoro-3-formyl-6-methylbenzoic acid depends on its application. . In drug development, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary based on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Fluoro-2-methylbenzoic acid: Similar in structure but lacks the formyl group.
2-Fluoro-3-methylbenzoic acid: Similar but without the formyl group.
2-Fluoro-6-methylbenzoic acid: Similar but lacks the formyl group and has a different substitution pattern.
Uniqueness
2-Fluoro-3-formyl-6-methylbenzoic acid is unique due to the presence of both a fluorine atom and a formyl group on the benzoic acid core
Propriétés
Formule moléculaire |
C9H7FO3 |
|---|---|
Poids moléculaire |
182.15 g/mol |
Nom IUPAC |
2-fluoro-3-formyl-6-methylbenzoic acid |
InChI |
InChI=1S/C9H7FO3/c1-5-2-3-6(4-11)8(10)7(5)9(12)13/h2-4H,1H3,(H,12,13) |
Clé InChI |
HYCZANLKXRZFFF-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C=C1)C=O)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


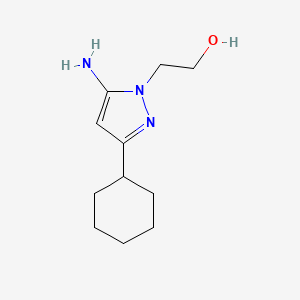
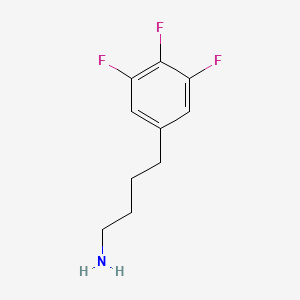
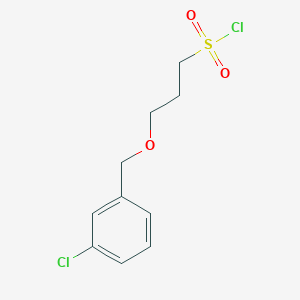
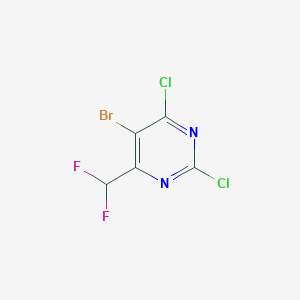
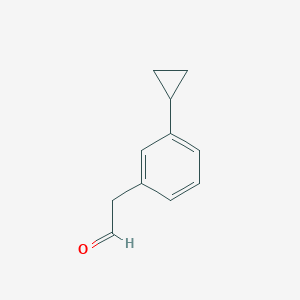
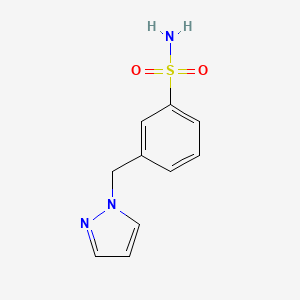


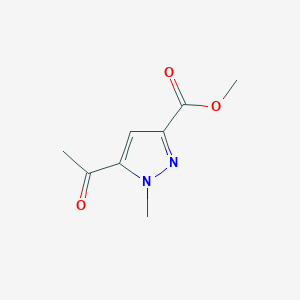

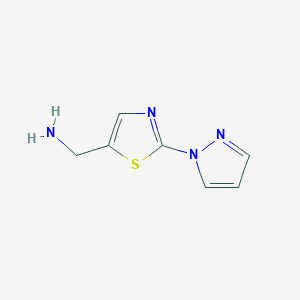
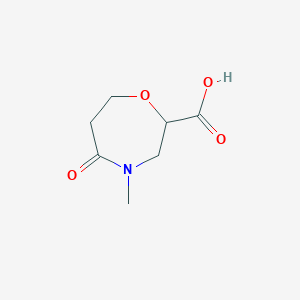

![2-Azabicyclo[4.2.0]octane hydrochloride](/img/structure/B13617669.png)
